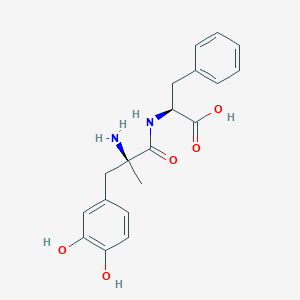

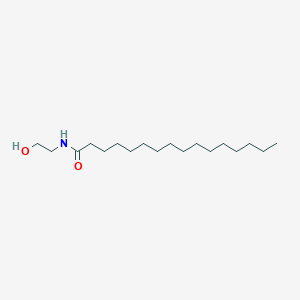

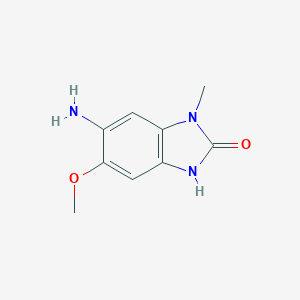

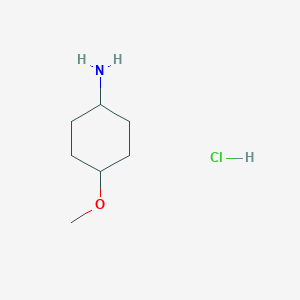

3-Amino-3-(2,5-dimethylphenyl)propanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of analogs related to 3-Amino-3-(2,5-dimethylphenyl)propanoic acid involves multiple steps, including the use of elemental analysis, FT-IR, NMR, and single crystal X-ray diffraction techniques. These processes elucidate the compound's formation and crystallization behaviors, highlighting the efficiency and yield of synthetic routes. For instance, synthesis techniques have been developed to produce 3-(2-aminocarbonylphenyl)propanoic acid analogs with high specificity and metabolic stability, indicating advancements in synthetic methodology for related compounds (Asada et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 3-Amino-3-(2,5-dimethylphenyl)propanoic acid, utilizing X-ray diffraction and DFT studies, reveals detailed insights into their crystalline forms and hydrogen bonding patterns. These analyses provide a foundation for understanding the compound's stability and molecular interactions, which are crucial for its potential applications. The structure of N-(2,6-Dimethylphenyl)succinamic acid, for example, demonstrates the impact of N—H⋯O and O—H⋯O hydrogen bonds on the molecular packing and overall stability of the compound (Gowda et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 3-Amino-3-(2,5-dimethylphenyl)propanoic acid and its analogs typically focus on modifications that enhance their biological activity or physicochemical properties. Studies have explored reactions that introduce or alter functional groups, aiming to improve the compound's selectivity, stability, or reactivity. For example, the synthesis and evaluation of 3-(2-aminocarbonylphenyl)propanoic acid analogs for their EP receptor antagonist activity underscore the potential for chemical modifications to yield compounds with targeted biological effects (Asada et al., 2010).

Physical Properties Analysis

The physical properties of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid, such as solubility, melting point, and crystallinity, are integral to its application and handling. Research into related compounds has provided valuable data on their physical characteristics, informing decisions on their use in various contexts. The analysis of polymorphism, for example, offers insights into the material's stability and solubility, which are critical for pharmaceutical applications (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid, such as reactivity with other compounds, acid-base behavior, and potential for forming derivatives, are essential for its functional versatility. Investigations into these properties through spectroscopic studies and computational methods have expanded our understanding of the compound's behavior in chemical reactions and its potential for modification and application in various fields (Raju et al., 2015).

Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

Research on compounds structurally related to 3-Amino-3-(2,5-dimethylphenyl)propanoic acid, such as N-(2,6-Dimethylphenyl)succinamic acid, has explored the molecular packing and hydrogen bonding patterns. These studies are crucial for understanding the physical and chemical properties of similar amino acids, which can impact their reactivity and potential applications in materials science and pharmaceuticals (B. Gowda et al., 2009).

Environmental and Industrial Applications

Research into the physical properties of amines, including those structurally akin to 3-Amino-3-(2,5-dimethylphenyl)propanoic acid, reveals their potential in environmental applications. Studies focusing on the density, speed of sound, viscosity, and surface tension of amine solutions provide insights into their suitability for acidic gas separation processes, highlighting the relevance of these compounds in designing more efficient and environmentally friendly industrial processes (A. Blanco et al., 2017).

Pharmaceutical Research

In pharmaceutical research, analogs of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid have been synthesized and evaluated for their receptor binding affinities and antagonist activities. This includes the exploration of compounds for their potential therapeutic applications, providing a foundation for developing new drugs with improved efficacy and safety profiles (M. Asada et al., 2010).

Material Science and Engineering

In the field of materials science, studies on the modification of polymers through reactions with amino compounds, including those similar to 3-Amino-3-(2,5-dimethylphenyl)propanoic acid, have demonstrated their impact on the physical and chemical properties of materials. This research supports the development of new materials with specific characteristics, such as improved thermal stability and enhanced biological activity, for various medical and industrial applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Wirkmechanismus

Target of Action

The primary targets of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid are currently unknown . This compound is a biochemical used for proteomics research .

Result of Action

As a biochemical used for proteomics research, it may have diverse effects depending on the specific context of use .

Eigenschaften

IUPAC Name |

3-amino-3-(2,5-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-3-4-8(2)9(5-7)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBDRZAPRLVKDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501269672 | |

| Record name | β-Amino-2,5-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(2,5-dimethylphenyl)propanoic acid | |

CAS RN |

117391-55-6 | |

| Record name | β-Amino-2,5-dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117391-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Amino-2,5-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)](/img/structure/B50088.png)